O-Methyl-L-threonyl-L-leucine
Description
Contextualization of Synthetic Amino Acid Derivatives in Peptide Science
Synthetic derivatives are crucial building blocks in drug discovery and medicinal chemistry. enamine.net Methodologies like solid-phase peptide synthesis (SPPS) allow for the precise, sequential addition of these modified amino acids into a peptide chain, enabling the creation of complex and novel structures. amerigoscientific.com The introduction of functionalities not found in the 20 proteinogenic amino acids, such as fluorination, conformational restrictions via spirocyclic structures, or isosteric replacements, expands the chemical space available to researchers, facilitating the development of innovative therapeutics. enamine.net For instance, N-alkylation is a common modification that can improve the pharmacokinetic profile of a peptide. nih.gov
Significance of Dipeptides as Fundamental Building Blocks and Signaling Entities in Research
Dipeptides, the simplest peptide units, are more than just metabolic intermediates from protein breakdown. mdpi.com They are recognized as fundamental building blocks for creating complex supramolecular materials and peptidomimetics. nih.gov Their inherent biocompatibility and chemical diversity make them attractive starting points for synthesis. researchgate.net
Beyond their structural roles, dipeptides have emerged as significant signaling molecules in various biological systems. Research has shown they play roles in:
Cell-to-Cell Communication: Cyclic dipeptides, also known as diketopiperazines (DKPs), function as signaling molecules in bacterial quorum sensing, allowing bacteria to coordinate gene expression with population density. nih.govpnas.org For example, specific cyclic dipeptides produced by Lactobacillus reuteri can inhibit toxin production in Staphylococcus aureus. pnas.org
Metabolic Regulation: In plants, proteogenic dipeptides can act as metabolic switches, accumulating in response to environmental changes like light-dark cycles and regulating key enzymes to control carbon flux. frontiersin.org
Physiological Function: Certain dipeptides exhibit specific biological activities. For instance, the dipeptide Pro-Gly has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells and mice by activating the JAK2/STAT5 signaling pathway. frontiersin.org Other dipeptides have been reported to have antioxidant, anti-inflammatory, and neuroprotective properties. researchgate.net
Research Paradigms for Investigating Non-Canonical Peptide Structures
The structural characterization of peptides containing non-canonical amino acids (ncAAs) presents unique challenges that necessitate specialized research methods. Standard analytical tools are often supplemented or replaced by advanced techniques capable of handling these novel structures.
Computational and Bioinformatic Approaches: The rise of computational tools has been pivotal. Molecular fingerprinting methods, such as the MAP4 fingerprint, are used to map the structure-activity relationships of peptides with non-canonical residues, helping to identify critical structural motifs. researchgate.netrsc.org For predicting three-dimensional structures, artificial intelligence-based models like NCPepFold have been developed specifically for peptides with ncAAs, including cyclic structures, offering accuracy that can rival experimental methods. biorxiv.org
Spectroscopic and Diffraction Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique, but its application to ncAAs can be complex, often requiring the generation of new atomic representations for use in structure determination software. nih.gov To overcome the challenges of obtaining large crystals for X-ray crystallography, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful tool. MicroED can determine the high-resolution structure of small molecules and peptides from nanocrystals, making it ideal for rapidly characterizing synthetic intermediates and products. nih.gov
These paradigms are often used in combination to provide a comprehensive understanding of a non-canonical peptide's structure and function, from its atomic coordinates to its biological activity landscape.
Historical Development of O-Methylated Amino Acid Research in Peptide Chemistry
The modification of amino acids by methylation has been a subject of study for decades, recognized for its role in natural products and its potential to enhance the properties of synthetic peptides. O-methylation, specifically the methylation of a hydroxyl or carboxylic acid side chain, modulates the physicochemical properties of molecules by masking polar groups, which can increase lipophilicity and metabolic stability. acs.org
The historical trajectory of research in this area includes several key developments:
Early Synthetic Chemistry: The foundational work in peptide synthesis, particularly the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s, provided the practical means to incorporate modified amino acids into peptides. peptide.com Early methods focused on protecting groups, with studies exploring the synthesis of derivatives like N-o-nitrophenylsulfenyl-L-threonyl-L-phenylalanine methyl ester.
Antagonists and Analogs: In the 1970s, research explored the use of O-methylated amino acids as antagonists of their natural counterparts. O-methyl-L-threonine, for example, was synthesized and studied as an isoleucine antagonist. ebi.ac.uk This period also saw the synthesis of dipeptides containing O-methyl-L-threonine to probe for biological activity, such as the aforementioned antimalarial studies. ebi.ac.uk
Advancements in Orthogonal Protection: The development of orthogonal protection strategies in the late 1970s and 1980s, particularly the Fmoc/tBu strategy, further refined the ability of chemists to selectively modify and build complex peptides containing sensitive functional groups, including O-methylated residues. peptide.com
Focus on Drug Properties: More recently, research has focused on O-methylation as a tool in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. acs.org The "methyl effect" is now strategically employed to improve membrane permeability, oral bioavailability, and binding affinity to biological targets. acs.org The development of O-methylated building blocks, such as Boc-O-methyl-L-threonine and Fmoc-L-Thr(Me)-OH, for use in automated peptide synthesizers is a direct result of this evolution. chemimpex.comiris-biotech.de
This progression from fundamental synthesis to strategic drug design highlights the enduring importance of O-methylation in the field of peptide chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61242-93-1 |
|---|---|
Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-methoxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H22N2O4/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)17-4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1 |
InChI Key |
HDHKAFUXYFOXQG-VGMNWLOBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N)OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)OC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for O Methyl L Threonyl L Leucine and Its Analogs
Strategic Approaches for O-Methyl-L-threonine Precursor Synthesis
The generation of the key precursor, O-Methyl-L-threonine, is a critical first step that can be accomplished through both classical chemical methods and emerging biocatalytic routes.
The chemical synthesis of O-Methyl-L-threonine, a non-proteinogenic amino acid, primarily begins with its parent amino acid, L-threonine. nih.gov The most direct method involves the specific methylation of the side-chain hydroxyl group. This is typically achieved through a nucleophilic substitution reaction where L-threonine is treated with a methylating agent, such as methyl chloride, in the presence of a base. ontosight.ai The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to attack the methylating agent. Careful selection of reaction conditions is necessary to prevent undesired methylation at the alpha-amino and carboxyl groups.
While direct methylation of L-threonine is common, the fundamental threonine backbone can also be constructed through more classical amino acid syntheses, such as the Strecker synthesis. This process would involve reacting an appropriate aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis, though achieving the desired stereochemistry ((2S,3R) configuration) requires stereoselective control, often making the modification of natural L-threonine a more straightforward approach. nih.gov This precursor is a valuable building block in the development of pharmaceuticals, particularly for metabolic disorders. chemimpex.com
Enzymatic synthesis offers a green and highly selective alternative to chemical routes for producing amino acid derivatives. While specific literature on the direct enzymatic O-methylation of L-threonine is not widespread, the synthesis can be conceptualized using methyltransferase enzymes. These enzymes are capable of transferring a methyl group, typically from a cofactor like S-adenosylmethionine (SAM), to a specific functional group with high regio- and stereoselectivity.
Furthermore, enzymes play a crucial role in synthesizing the core structure of threonine and its analogs. Threonine aldolases, for instance, are powerful biocatalysts for the stereoselective synthesis of β-hydroxy-α-amino acids. acs.orgfrontiersin.org These enzymes catalyze the reversible aldol (B89426) addition of glycine (B1666218) to various aldehydes. acs.org By employing a recombinant L-threonine aldolase (B8822740) (LTA), one could synthesize the L-threonine backbone from glycine and acetaldehyde, which could then potentially undergo a subsequent O-methylation step catalyzed by a specific methyltransferase. This biocatalytic approach holds promise for environmentally benign and efficient production of the O-Methyl-L-threonine precursor.
Peptide Coupling Chemistry for Dipeptide Assembly
Once the O-Methyl-L-threonine precursor is synthesized, it is coupled with L-leucine to form the target dipeptide. Solid-Phase Peptide Synthesis (SPPS) is the predominant method for this assembly due to its efficiency and amenability to automation.
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process consists of repeated cycles of deprotection and coupling until the desired sequence is assembled.
The success of SPPS relies on the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent self-polymerization. The two most dominant strategies are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) schemes. americanpeptidesociety.org
Boc Strategy: This original approach uses the acid-labile Boc group for Nα-protection. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final removal. iris-biotech.deslideshare.net
Fmoc Strategy: This is the more modern and widely used approach. The Nα-Fmoc group is base-labile and is removed under mild basic conditions using piperidine (B6355638). americanpeptidesociety.org The side-chain protecting groups (like tert-butyl for hydroxyls) are acid-labile and are removed during the final cleavage from the resin with TFA. peptide.comiris-biotech.de This "orthogonality" of protecting groups, where different types of protectors can be removed without affecting others, is a significant advantage. iris-biotech.de
For the synthesis of O-Methyl-L-threonyl-L-leucine, the side-chain hydroxyl of the threonine derivative is already "protected" by the methyl group, which is stable under all standard SPPS conditions. Therefore, the primary consideration is the protection of the α-amino groups of leucine (B10760876) and O-Methyl-L-threonine. The Fmoc strategy is generally preferred due to its milder deprotection conditions, which minimize potential side reactions. americanpeptidesociety.org
Table 1: Comparison of Fmoc and Boc Protecting Group Strategies in SPPS
| Feature | Fmoc (Fluorenylmethyloxycarbonyl) Strategy | Boc (tert-Butyloxycarbonyl) Strategy |
| Nα-Protecting Group | Fmoc | Boc |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) americanpeptidesociety.org | Acid-labile (e.g., Trifluoroacetic acid, TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) peptide.com | Acid-labile (e.g., Bzl), requires stronger acid for cleavage peptide.com |
| Cleavage from Resin | Strong acid (e.g., TFA) iris-biotech.de | Very strong acid (e.g., Hydrofluoric acid, HF) iris-biotech.de |
| Advantages | Milder Nα-deprotection conditions, orthogonal scheme, less harsh final cleavage. americanpeptidesociety.orgiris-biotech.de | Long history of use, effective for certain sequences prone to racemization under basic conditions. americanpeptidesociety.org |
| Disadvantages | Piperidine can be problematic for certain sequences; potential for side reactions like diketopiperazine formation. | Requires handling of highly corrosive and toxic HF; harsher conditions can degrade sensitive peptides. iris-biotech.de |
The choice of solid support (resin) is critical for a successful synthesis. The first amino acid, L-leucine, is anchored to the resin via its C-terminus. Common resins for Fmoc-SPPS include Wang resin and 2-chlorotrityl chloride (2-CTC) resin.
Wang Resin: Peptides are cleaved from Wang resin under strongly acidic conditions (e.g., >90% TFA), which simultaneously removes most acid-labile side-chain protecting groups.
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-2% TFA or acetic acid solutions). peptide.com This enables the synthesis of fully protected peptide fragments that can be used in further solution-phase ligations.
For incorporating threonine and its derivatives, which can sometimes be involved in aggregation-prone sequences, advanced methodologies are employed. One of the most effective techniques is the use of pseudoproline dipeptides . chempep.com These are dipeptide building blocks where a serine or threonine residue is reversibly protected as a cyclic oxazolidine (B1195125). For example, a dipeptide like Fmoc-L-leucyl-L-threonine can be converted into a pseudoproline. This cyclic structure introduces a "kink" into the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation. chempep.com This enhances the solvation of the growing peptide chain, leading to improved coupling efficiency and higher purity of the final product. The oxazolidine ring is stable during Fmoc-SPPS but is readily cleaved during the final TFA treatment, regenerating the native threonine residue. chempep.com
Table 2: Common Resins Used in Fmoc-SPPS
| Resin | Linker Type | Cleavage Condition | Typical Use |
| Merrifield | Chloromethyl | HF (Boc-SPPS) | Synthesis of peptide acids (less common in Fmoc). csic.es |
| Wang | p-alkoxybenzyl alcohol | 95% TFA | Standard resin for synthesis of C-terminal peptide acids. |
| Rink Amide | Fmoc-protected amino-linker | 95% TFA | Synthesis of C-terminal peptide amides. sigmaaldrich.com |
| 2-Chlorotrityl Chloride (2-CTC) | Chlorotrityl | Dilute acid (e.g., 1% TFA, AcOH/TFE/DCM). peptide.comnih.gov | Synthesis of protected peptide fragments; minimizes racemization. peptide.com |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Advanced Coupling Reagents and Reaction Kinetics
The synthesis of this compound benefits from the development of advanced coupling reagents that enhance reaction rates, minimize side reactions, and ensure high yields. These reagents are crucial for efficiently forming the peptide bond between the O-methylated threonine and leucine residues. bachem.com The choice of coupling reagent directly influences the reaction kinetics and the purity of the final dipeptide.
Modern peptide synthesis has largely moved beyond simple carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) due to issues with side reactions and the formation of difficult-to-remove byproducts. bachem.com Instead, phosphonium (B103445) and aminium/uronium salts have gained prominence. Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency and ability to suppress racemization. bachem.comacs.org These reagents work by rapidly converting the carboxylic acid of the N-protected O-Methyl-L-threonine into a highly reactive acylphosphonium or acyluronium species, which is then readily attacked by the amino group of the L-leucine ester.
More recently, oxime-based additives and their corresponding coupling reagents, such as those derived from OxymaPure, have been developed as superior alternatives to benzotriazole-based additives, offering enhanced safety profiles and high reactivity. acs.org The kinetics of the coupling reaction are significantly influenced by the structure of the activating agent. For instance, the reaction times for peptide bond formation using oxyma-based reagents can be optimized to be highly efficient, often proceeding to completion in a short period. acs.org Ynamide-mediated coupling has also emerged as a powerful, racemization-free method, proceeding through a stable α-acyloxyenamide active ester intermediate. nih.govacs.org
The reaction kinetics are not only dependent on the coupling reagent but also on the solvent, temperature, and base used. Aprotic polar solvents like dimethylformamide (DMF) are commonly used to solubilize the reactants, though greener alternatives are increasingly being explored. rsc.org The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the protonated amine and facilitate the reaction. cam.ac.uk
| Coupling Reagent | Reagent Type | Key Advantages | Typical Additive |
|---|---|---|---|
| HBTU | Aminium Salt | High coupling efficiency, fast reaction times | HOBt (formed in situ) |
| HATU | Aminium Salt | Excellent for sterically hindered couplings, low racemization | HOAt (formed in situ) |
| PyBOP | Phosphonium Salt | High coupling efficiency, less toxic byproducts than BOP | HOBt |
| COMU | Uronium Salt | High solubility of byproducts in aqueous media ("green chemistry") | OxymaPure |
Solution-Phase Peptide Synthesis Refinements
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of dipeptides like this compound, especially for producing research quantities where purification of intermediates is feasible and desirable. sci-hub.se Recent refinements in solution-phase methodologies have focused on improving efficiency, scalability, and minimizing side reactions.
Applications of Mixed Anhydride (B1165640) Formations
The mixed anhydride method is a classic and effective strategy for activating the carboxylic acid group of N-protected O-Methyl-L-threonine. ekb.eg This method involves the reaction of the protected amino acid with an acyl halide, typically a chloroformate such as isobutyl chloroformate, in the presence of a tertiary base like N-methylmorpholine (NMM). cam.ac.ukekb.eg This reaction forms a highly reactive mixed anhydride intermediate.
A key challenge in mixed anhydride synthesis is controlling the regioselectivity of the subsequent nucleophilic attack by the amino component (L-leucine ester). To favor the formation of the desired peptide bond, the activating acyl group is chosen to be sterically hindered, such as pivaloyl or isovaleroyl, which directs the nucleophilic attack to the less hindered carbonyl group of the amino acid. ekb.eg
Recent advancements have integrated mixed anhydride formation into continuous flow systems. cam.ac.uk This approach offers significant advantages for scalability, as it allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity. For example, the formation of the mixed anhydride can be optimized at a specific temperature (e.g., 20 °C) before being mixed with the amino component in a subsequent reaction coil. cam.ac.uk Isostearyl-mixed anhydrides have also been developed for the efficient coupling of sterically hindered amino acids, including N-methylated residues. sci-hub.seacs.org
Exploration of Activated Ester Linkages
The use of activated esters is a cornerstone of modern peptide synthesis, prized for its ability to suppress racemization. rsc.org In this approach, the carboxylic acid of the N-protected O-Methyl-L-threonine is converted into an ester with a leaving group that is sufficiently electron-withdrawing to facilitate nucleophilic attack by the L-leucine amino group. These activated esters can often be pre-synthesized, purified, and stored, which can simplify the final coupling step. orgsyn.org
Commonly used activating agents to form these esters include phenols with electron-withdrawing substituents, such as p-nitrophenol, or N-hydroxysuccinimide (HOSu). bachem.com The resulting p-nitrophenyl esters or N-hydroxysuccinimide esters are stable enough to be isolated but reactive enough to couple with the amino component under mild conditions. rsc.org The development of "superactive esters," such as those derived from triazines, offers even faster reaction rates, which is particularly beneficial for coupling sterically hindered amino acids. nih.gov
The in situ formation of activated esters is also a widely used strategy. This is the principle behind the use of coupling reagents like HBTU and HATU, which react with the carboxylic acid and an additive like HOBt or HOAt to form the corresponding benzotriazolyl ester in the reaction mixture. rsc.orgresearchgate.net This transient activated ester then rapidly reacts with the amine component to form the peptide bond. This one-pot approach is operationally simple and highly efficient. rsc.org
Stereochemical Control and Racemization Prevention During Synthesis
Maintaining the stereochemical integrity of both the O-Methyl-L-threonine and L-leucine residues is paramount during the synthesis of the dipeptide. Racemization, or epimerization, is a significant risk, particularly for the activated amino acid residue. mdpi.com The primary mechanism for racemization of the activated N-protected amino acid is the formation of a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the alpha-carbon, which can be abstracted by a base, leading to a loss of stereochemistry. mdpi.com
Several strategies are employed to prevent racemization:
Choice of Protecting Group: The type of N-terminal protecting group on the O-Methyl-L-threonine influences the rate of oxazolone (B7731731) formation. Urethane-based protecting groups like benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) are effective at suppressing racemization compared to acyl-type protecting groups. thermofisher.com
Coupling Reagent and Additives: The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and OxymaPure is crucial. acs.orguniurb.it These additives can react with the activated intermediate to form an active ester that is less prone to racemization than other activated species. They may also act as proton sources to suppress the base-catalyzed enolization of the oxazolone. mdpi.com Coupling reagents like HATU, which incorporates the HOAt moiety, are particularly effective at preventing racemization. thermofisher.com
Base and Temperature Control: The choice and amount of base used are critical. Tertiary amines like NMM are generally preferred over more hindered bases like DIPEA in some contexts to minimize racemization. cam.ac.uk The reaction temperature should be kept as low as possible to slow the rate of both the desired coupling reaction and the undesired racemization pathway. mdpi.com
Thiol-Labile Protecting Groups: Novel protecting groups, such as 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), have been developed. These can be removed under nearly neutral conditions, thus avoiding the basic or acidic conditions that can promote racemization. researchgate.net
| Strategy | Method | Mechanism/Rationale |
|---|---|---|
| Coupling Reagent Selection | Use of HATU, HBTU, PyBOP | Forms active esters that are less prone to oxazolone formation. |
| Use of Additives | Addition of HOBt, HOAt, OxymaPure | Suppresses side reactions and converts activated species to less racemization-prone active esters. uniurb.it |
| Protecting Group Choice | Employing urethane-based protecting groups (Fmoc, Cbz) | Electron-donating nature disfavors oxazolone formation. thermofisher.com |
| Reaction Condition Control | Low temperature, use of mild bases (e.g., NMM) | Reduces the rate of the base-catalyzed epimerization pathway. mdpi.com |
Scalable Synthesis Considerations for Research Quantities
The synthesis of this compound in research quantities (milligrams to grams) requires a strategy that is both efficient and allows for purification. While solid-phase peptide synthesis is dominant for long peptides, solution-phase synthesis is often more practical and cost-effective for dipeptides and shorter fragments. sci-hub.sebachem.com
Key considerations for scalable synthesis include:
Convergent vs. Linear Synthesis: For a dipeptide, a linear synthesis approach is straightforward. A convergent strategy, where fragments are synthesized separately and then combined, is more applicable to longer peptides but the principles of fragment coupling can be relevant. sci-hub.se
Purification of Intermediates: A major advantage of solution-phase synthesis is the ability to purify intermediates at each step by crystallization or chromatography. This ensures that any byproducts or unreacted starting materials are removed before the next reaction, leading to a purer final product. sci-hub.se
Reagent Stoichiometry and Cost: For larger scale synthesis, minimizing the excess of expensive reagents is crucial. This contrasts with solid-phase synthesis where large excesses are often used to drive reactions to completion. chemrxiv.org The cost of coupling reagents, protecting groups, and solvents becomes a more significant factor.
"Green" Chemistry Principles: There is a growing emphasis on developing more sustainable synthetic methods. This includes using less hazardous solvents, reducing the number of synthetic steps, and minimizing waste. rsc.org For example, replacing DMF with greener solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) is an active area of research. rsc.org Propylphosphonic anhydride (T3P®) has been highlighted as a green coupling reagent for solution-phase synthesis. rsc.org
Flow Chemistry: As mentioned previously, transitioning from batch to continuous flow processing can be a highly effective strategy for scaling up production. cam.ac.ukresearchgate.net Flow reactors offer superior heat and mass transfer, allow for the safe handling of reactive intermediates, and can be automated for continuous production, making the synthesis more robust and reproducible. cam.ac.uk
A scalable, chromatography-free synthesis is the ideal, often relying on crystallization to purify the product. nih.gov For this compound, a well-designed solution-phase synthesis using appropriate protecting groups and a high-efficiency coupling method could potentially yield a crude product that can be purified by simple extraction and crystallization, making it a viable route for producing research-scale quantities.
Comprehensive Structural Characterization and Conformational Analysis of O Methyl L Threonyl L Leucine
High-Resolution Spectroscopic Techniques for Definitive Structure Assignment
The definitive assignment of the chemical structure of O-Methyl-L-threonyl-L-leucine relies on a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular connectivity, the chemical environment of individual atoms, and the precise molecular weight and elemental composition.
Advanced Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a dipeptide like this compound, a suite of advanced NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
While detailed, publicly available spectra for this compound are scarce, the expected chemical shifts can be predicted based on the known values for its constituent amino acid residues, L-threonine and L-leucine, and the presence of the O-methyl group. The synthesis of this compound has been described, and it is noted that NMR spectra were utilized for characterization, though the specific data were not published in detail. acs.org
Expected ¹H and ¹³C NMR Data:
A hypothetical table of expected NMR chemical shifts is presented below based on standard values for amino acid residues.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Threonyl Residue | ||
| α-CH | 3.8 - 4.2 | 58 - 62 |
| β-CH | 4.0 - 4.4 | 68 - 72 |
| γ-CH₃ | 1.1 - 1.3 | 18 - 22 |
| O-CH₃ | 3.2 - 3.6 | 50 - 55 |
| Leucyl Residue | ||
| α-CH | 4.2 - 4.6 | 51 - 55 |
| β-CH₂ | 1.5 - 1.8 | 39 - 43 |
| γ-CH | 1.4 - 1.7 | 24 - 28 |
| δ-CH₃ (x2) | 0.8 - 1.0 | 21 - 25 |
| Amide and Acid | ||
| NH (amide) | 7.5 - 8.5 | - |
| NH₂ (amino) | 7.8 - 8.8 | - |
| COOH | 10 - 12 | 170 - 175 |
| C=O (amide) | - | 170 - 175 |
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within each amino acid residue, and TOCSY (Total Correlation Spectroscopy) would confirm the entire spin systems of the threonine and leucine (B10760876) side chains. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton to its directly attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range (2-3 bond) correlations, which are crucial for confirming the peptide bond linkage and the position of the O-methyl group. For instance, an HMBC correlation between the O-methyl protons and the β-carbon of the threonine residue would definitively confirm the O-methylation site.
High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for differentiating between isomers. For this compound (C₁₁H₂₂N₂O₄), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to fragment the protonated molecule [M+H]⁺. The resulting fragmentation pattern provides a fingerprint that is characteristic of the peptide sequence. The primary fragmentation sites in peptides are the amide bonds, leading to the formation of b- and y-type ions.
Expected HRMS Fragmentation Data:
| Precursor Ion [M+H]⁺ | Fragment Ion | Fragment Type | Expected m/z | Substructure |
| 247.1601 | b₁ | b-ion | 118.0863 | O-Methyl-L-threonyl |
| y₁ | y-ion | 132.1020 | L-leucine | |
| a₁ | a-ion | 90.0914 | b₁ - CO |
The observation of the y₁ ion corresponding to protonated leucine and the b₁ ion corresponding to the O-methylated threonine residue would confirm the peptide sequence. Further fragmentation of these primary ions would provide additional structural confirmation. The ability of MS/MS to distinguish between structural isomers like this compound and its isomer L-Leucyl-O-methyl-L-threonine is a key strength of this technique. nih.gov
Chiroptical Methods for Absolute Stereochemistry Determination
Chiroptical methods are essential for confirming the absolute stereochemistry of chiral centers in a molecule. ontosight.ai this compound has two stereocenters at the α-carbons of the threonine and leucine residues and an additional stereocenter at the β-carbon of the threonine residue. The "L" designation in the name specifies the configuration at the α-carbons.
Computational Chemistry for Conformational Space Exploration
Computational chemistry provides powerful tools to complement experimental data by exploring the conformational landscape and dynamic behavior of molecules. mdpi.com For this compound, computational methods can predict the most stable three-dimensional structures and simulate how the molecule behaves in different environments.
Quantum Chemical Calculations (e.g., DFT) for Ground State Geometries
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the optimized geometries and relative energies of different conformers of a molecule in the gas phase or with implicit solvent models. nih.gov For this compound, DFT calculations would involve rotating the single bonds (dihedral angles) of the peptide backbone (φ, ψ) and the side chains (χ) to identify all low-energy conformers.
These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable structures. Furthermore, theoretical calculations of NMR chemical shifts and chiroptical properties can be compared with experimental data to validate the determined structures and assign the absolute configuration. researchgate.netacs.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with solvent molecules. pnas.org An MD simulation of this compound in a solvent like water would reveal the accessible conformations and the transitions between them.
This approach is particularly useful for understanding how the molecule might fold and the role of intramolecular hydrogen bonds in stabilizing certain conformations. By analyzing the simulation trajectory, one can determine the probability of finding the molecule in different conformational states and how solvent molecules are organized around the solute. This provides a more realistic picture of the molecule's behavior in a biological context compared to static, gas-phase calculations. jove.com
Mechanistic Investigations of Biochemical Interactions and Molecular Roles of O Methyl L Threonyl L Leucine
Enzymatic Substrate Specificity and Recognition Profiling
A comprehensive understanding of O-Methyl-L-threonyl-L-leucine's biological significance would necessitate a thorough investigation of its interactions with various enzyme systems.
Analysis of Interactions with Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that charge transfer RNAs (tRNAs) with their corresponding amino acids, a fundamental step in protein synthesis. Research would be required to determine if this compound, or its constituent modified amino acid O-Methyl-L-threonine, can be recognized and utilized by any of the 20 canonical aaRSs. It is conceivable that the structural similarity of O-Methyl-L-threonine to threonine or isoleucine could lead to competitive inhibition of the respective synthetases. However, without specific studies, it is unknown whether leucyl-tRNA synthetase would recognize the dipeptide or if another synthetase might interact with the O-methylated threonine portion.
Investigating Influence on Amino Acid Metabolic Enzymes (e.g., Threonine Deaminase related to O-Methyl-L-threonine)
The metabolic fate and influence of this compound are yet to be determined. A key enzyme in the metabolism of threonine and related amino acids is threonine deaminase. Given that O-methyl-L-threonine is an analog of threonine, it is plausible that this dipeptide could act as an inhibitor or a substrate for threonine deaminase, potentially disrupting amino acid metabolic pathways. The nature and extent of such interactions would require targeted enzymatic assays.
Role as a Substrate or Inhibitor in Peptide-Modifying Enzymes
Many peptides in biological systems undergo post-translational modifications catalyzed by specific enzymes. N-methylation is a known modification that can alter a peptide's biological activity and stability. researchgate.net It would be pertinent to investigate whether this compound can act as a substrate for enzymes that further modify dipeptides or, conversely, if it can inhibit enzymes responsible for the processing of other peptides. The presence of the O-methyl group could influence its recognition by proteases, potentially rendering it more resistant to degradation compared to its unmodified counterpart.
Participation in Peptide Biosynthesis and Elongation Processes
The incorporation of non-canonical amino acids and dipeptides into growing polypeptide chains is an area of active research in synthetic biology. nih.gov Determining the impact of this compound on the machinery of protein synthesis is essential to understanding its potential biological roles.
Impact on Ribosomal Functionality
The ribosome is the cellular machinery responsible for protein synthesis. nih.gov The introduction of a non-standard dipeptide like this compound could potentially affect ribosomal function. Investigations would be needed to assess whether the presence of this dipeptide in the ribosomal active site interferes with the fidelity of translation or leads to premature termination of the polypeptide chain. Leucine (B10760876) itself has been shown to regulate the translation of specific mRNAs through mTOR-mediated pathways that affect ribosomal protein S6. nih.govnih.gov Whether this compound has any similar regulatory roles is an open question.
Interactive Data Table: Potential Research Areas for this compound
| Research Area | Key Questions | Potential Experimental Approaches |
| Aminoacyl-tRNA Synthetase Interaction | Does it bind to or inhibit any aaRS? Is it a substrate for acylation onto a tRNA? | Enzyme kinetics assays (Ki, Km), in vitro tRNA charging assays. |
| Metabolic Enzyme Effects | Does it inhibit or serve as a substrate for enzymes like threonine deaminase? | Spectrophotometric or chromatographic enzyme activity assays. |
| Peptide-Modifying Enzyme Interaction | Is it a substrate for or inhibitor of proteases or other peptide-modifying enzymes? | Protease activity assays, mass spectrometry-based modification analysis. |
| Peptide Biosynthesis | Can it be incorporated into a growing peptide chain? What is the efficiency? | In vitro translation systems, ribosome profiling. |
| Ribosomal Function | Does it affect the rate or accuracy of protein synthesis? | Cell-free protein synthesis assays, fidelity assays (e.g., misincorporation measurements). |
Cellular Uptake and Intracellular Fate in Biological Models
Characterization of Transporter-Mediated Entry
The cellular entry of L-leucine is primarily mediated by Na+-independent large neutral amino acid transporters (LATs), particularly LAT1 (SLC7A5). nih.gov This transporter is responsible for the uptake of large neutral amino acids, including branched-chain and aromatic amino acids. nih.gov LAT1 functions as an antiporter, often exchanging intracellular amino acids like glutamine for extracellular ones such as leucine. frontiersin.org The expression and activity of LAT1 are crucial for cellular growth and are often upregulated in cancer cells to meet their high demand for essential amino acids. frontiersin.org
Given its structure, it is plausible that this compound might be recognized by peptide transporters rather than amino acid transporters. However, without specific studies, its mechanism of cellular entry remains speculative.
Metabolic Pathways and Degradation in Cellular Environments
Once inside the cell, L-leucine can be utilized for protein synthesis or enter catabolic pathways. metwarebio.com Approximately 80% of leucine is typically used for protein synthesis. nih.gov The remaining 20% is catabolized, beginning with a reversible transamination to α-ketoisocaproate (α-KIC), a reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). metwarebio.comnih.gov Subsequently, α-KIC is irreversibly decarboxylated, leading to the production of metabolites that can enter the Krebs cycle for energy production or be used in the synthesis of other molecules like sterols. nih.govresearchgate.net A minor but important metabolite of leucine is β-hydroxy-β-methylbutyrate (HMB). nih.gov
The metabolic fate of this compound would depend on the cellular peptidases capable of hydrolyzing the peptide bond between the two amino acid residues. The O-methylation of the threonine residue might confer resistance to certain peptidases, potentially increasing its intracellular stability compared to an unmodified dipeptide.
Comparative Evaluation of Biochemical Effects in Model Systems
Assessment of Microbial Growth Modulation by this compound and its Constituents
Amino acids can have varied effects on microbial growth. Leucine is an essential nutrient for many bacteria, incorporated into proteins to support growth. nih.govgrandhoyo-aminoacid-en.com However, an excess of certain amino acids can be inhibitory. For instance, high concentrations of leucine can inhibit the growth of some bacteria by competitively inhibiting the uptake of other essential branched-chain amino acids like valine. nih.govnih.gov Studies in mixed ruminal bacteria have shown that the inhibitory effect of isoleucine can be relieved by the addition of leucine or valine. nih.gov Furthermore, some D-isomers of amino acids, including D-leucine, can inhibit and disperse microbial biofilms. nih.gov L-leucine has also been shown to increase the sensitivity of drug-resistant Salmonella to certain antibiotics by stimulating their metabolism. frontiersin.org
The effect of this compound on microbial growth would depend on whether it can be transported into the cell and subsequently metabolized to provide nutrients or whether it acts as an antagonist to essential transport or metabolic processes.
Analysis of Interactions with Signaling Pathways related to Leucine and Threonine Metabolites (e.g., mTOR pathway elements)
L-leucine is a primary signaling molecule that potently activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1). efdeportes.comnih.govnih.gov This pathway is a central regulator of cell growth, proliferation, and protein synthesis. frontiersin.orgnih.gov Leucine's activation of mTORC1 stimulates protein synthesis by promoting the phosphorylation of key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgmetwarebio.comefdeportes.com This signaling role is independent of its function as a substrate for protein synthesis and is crucial for muscle growth and metabolic regulation. nih.govresearchgate.net The mechanism involves leucine entering the cell and being sensed by intracellular proteins that signal to the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface for activation. frontiersin.orgnih.gov
Threonine metabolites are also involved in cellular signaling, although less defined than leucine's role with mTOR. Threonine can be catabolized into various intermediates, including glycine (B1666218), which has its own signaling roles. The interaction of this compound with the mTOR pathway would be a key area of investigation. It is unknown if the dipeptide itself can activate the pathway or if it must first be hydrolyzed to release free leucine. The O-methyl modification on the threonine residue could also influence its interaction with cellular sensors.
Investigation of Competitive Inhibition or Antagonistic Effects with Natural Amino Acids
Competition among amino acids for transport and metabolism is a well-established phenomenon. High concentrations of leucine can competitively inhibit the transport of other large neutral amino acids, such as valine, isoleucine, and phenylalanine, through transporters like LAT1. nih.govresearchgate.net This antagonism can lead to an intracellular deficiency of the other amino acids, potentially impairing growth or other cellular functions. nih.gov For example, in chlamydial infections, an excess of leucine inhibits bacterial growth by blocking the uptake of valine through the bacterial BrnQ transporter. nih.gov Similarly, studies in ruminal bacteria demonstrate that growth inhibition caused by an excess of one amino acid can often be reversed by supplementing with the amino acids it competes with. nih.gov
This compound, as a dipeptide, might compete with other dipeptides or tripeptides for uptake via peptide transporters. If hydrolyzed intracellularly, the resulting L-leucine and O-Methyl-L-threonine could then potentially compete with their natural counterparts for metabolic enzymes or transporters.
Applications and Utility in Advanced Peptide Chemistry and Biomolecular Research
Design and Synthesis of Peptide Probes and Chemical Tools Featuring O-Methyl-L-threonyl-L-leucine
The incorporation of non-canonical amino acids is a cornerstone of modern chemical biology, enabling the creation of peptide probes and tools with tailored functionalities. nih.gov The this compound moiety can be integrated into larger peptide sequences to serve as a unique structural and functional element in probes designed for molecular recognition and diagnostics. nih.govrsc.org
The design of such probes leverages the specific physicochemical properties imparted by the O-methylated threonine. By replacing a natural threonine residue with its O-methylated counterpart, chemists can eliminate a key hydrogen bond-donating group. This modification is critical for investigating protein-peptide interactions where the threonine hydroxyl group is presumed to play a role. If binding affinity is retained or altered, it provides direct evidence for the role of that specific hydrogen bond in the interaction. The adjacent L-leucine residue provides a strong hydrophobic anchor, ensuring the probe maintains its engagement with nonpolar binding pockets on a target protein.
The synthesis of these specialized peptides typically follows established solid-phase peptide synthesis (SPPS) protocols. researchgate.net The key component, Fmoc-L-Thr(Me)-OH, is incorporated into the growing peptide chain using standard coupling reagents. researchgate.netnih.gov Subsequent coupling of Fmoc-L-Leu-OH and other amino acids proceeds to complete the probe's sequence. Reporter groups, such as fluorophores (e.g., naphthalimide), quenchers, or biotin (B1667282) tags, can be attached to the peptide's N- or C-terminus or to the side chain of another amino acid within the sequence to facilitate detection and analysis. rsc.orgacs.org
Key applications in probe design include:
Probing Hydrogen Bond Networks: Creating pairs of probes, one with Thr-Leu and one with O-Methyl-Thr-Leu, to directly assess the importance of a specific side-chain hydrogen bond in a ligand-receptor interaction.
Enhancing Specificity: The unique steric and electronic profile of the O-methylated group can be exploited to design probes that bind with higher specificity to their intended target over closely related proteins.
Exploration as a Constituent for Synthetic Peptide and Protein Engineering
Synthetic peptide and protein engineering aims to create novel molecules with enhanced or entirely new functions. The use of unnatural amino acids like O-methyl-L-threonine is a powerful strategy to expand the chemical diversity available for this purpose, moving beyond the limitations of the 20 proteinogenic amino acids. nih.govmdpi.com The this compound dipeptide can be viewed as a single, functional cassette for incorporation into engineered peptides.
De novo design involves the creation of peptide and protein sequences from scratch to form predetermined three-dimensional structures with specific functions. bris.ac.uknih.govnih.gov In this context, the this compound unit can be strategically placed to fulfill several roles:
Structural Scaffolding: The bulky and hydrophobic nature of the dipeptide can be used to stabilize the hydrophobic core of a designed protein, promoting correct folding into the desired conformation.
Interface Design: When designing peptides intended to disrupt protein-protein interactions (PPIs), this dipeptide can be positioned at the binding interface to occupy a hydrophobic pocket on the target protein while preventing unwanted hydrogen bond formation.
Conformational Constraint: The steric bulk of the O-methyl group can restrict the rotational freedom (chi angles) of the threonine side chain, helping to lock the local peptide backbone into a specific secondary structure, such as an α-helix or β-sheet.
Peptide libraries are vast collections of different peptide sequences that can be screened to identify ligands for a specific biological target. nih.govfrontiersin.org Incorporating unnatural building blocks like O-methyl-L-threonine significantly expands the chemical space of these libraries, increasing the probability of discovering potent and selective binders.
This compound can be used in library synthesis in several ways:
As a Dipeptide Cassette: Synthesized as a single unit and incorporated into various positions within a peptide library.
As Individual Monomers: O-methyl-L-threonine can be used as a monomer in degenerate positions during library synthesis, allowing for its random pairing with leucine (B10760876) or other amino acids. frontiersin.org
The inclusion of this moiety offers the potential to discover ligands with novel binding modes that rely on the unique steric and non-hydrogen-bonding character of the O-methylated threonine. Such ligands may exhibit improved pharmacological properties, including enhanced resistance to enzymatic degradation, due to their unnatural structure.
Structure-Activity Relationship (SAR) Studies using this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound to determine which parts of the molecule are critical for its biological activity. nih.govmdpi.com The this compound unit is an exemplary tool for conducting precise SAR studies on bioactive peptides.
By substituting a native Thr-Leu sequence in a peptide with O-Methyl-Thr-Leu, researchers can ask highly specific questions about the molecular interactions driving the peptide's function. This modification allows for the decoupling of steric effects from electronic effects. O-methyl-L-threonine is largely isosteric to isoleucine but possesses a polar ether oxygen, whereas it is an analogue of threonine that lacks a hydrogen-bond donor. nih.govebi.ac.uk
A typical SAR study would involve the synthesis of a series of peptide analogues:
Parent Peptide: Contains the native L-Threonyl-L-leucine sequence.
O-Methyl Analogue: Contains the this compound sequence.
Isoleucine Analogue: Contains an L-Isoleucyl-L-leucine sequence to probe the effect of pure hydrophobicity and sterics.
Alanine (B10760859) Scan Analogue: The threonine is replaced by alanine to probe the importance of the side chain's size.
Comparing the biological activities of these analogues provides clear insights. For instance, if the O-Methyl analogue retains activity while the threonine-to-alanine mutant loses it, it suggests the side chain's size is important but its hydrogen-bonding capacity is not. If the isoleucine analogue is more active, it may indicate that increased hydrophobicity in that position is beneficial. nih.gov
Table 1: Comparison of Amino Acid Properties for SAR Studies
| Amino Acid | Side Chain Structure | Key Property | Role in SAR Study |
|---|---|---|---|
| L-Threonine | -CH(OH)CH₃ | Hydrophilic, H-bond donor/acceptor | Baseline; probes role of native residue. |
| O-Methyl-L-threonine | -CH(OCH₃)CH₃ | Reduced polarity, H-bond acceptor only | Tests importance of H-bond donation. |
Role in Understanding Amino Acid Mimicry and Analog Functionality
Amino acid mimicry is the concept of using non-natural analogues to replicate certain features of natural amino acids while altering others. This approach is invaluable for understanding the specific contributions of different physicochemical properties to a peptide's or protein's function.
O-methyl-L-threonine serves as a sophisticated mimic for several amino acids, primarily L-threonine and L-isoleucine. nih.govebi.ac.uk When placed next to L-leucine, the dipeptide this compound becomes a powerful tool for dissecting biological mechanisms:
As an Isoleucine Mimic: O-methyl-L-threonine is an excellent isostere of isoleucine. Both have a branched, β-carbon side chain of similar size and shape. However, the methyl ether of O-methyl-L-threonine introduces a polar oxygen atom. Incorporating this dipeptide in place of an Ile-Leu sequence allows researchers to determine if a binding pocket can tolerate the introduction of a polar group in a hydrophobic environment, providing insights into the precise chemical nature of the binding site. ebi.ac.uk
As a Threonine Analogue: As a direct analogue of threonine, its primary function is to eliminate the side chain's role as a hydrogen bond donor. This is a more subtle and specific modification than the more common mutation to valine or alanine, which significantly alter the side chain's size and shape. This allows for a focused investigation into the functionality of the native hydroxyl group in molecular recognition, catalysis, or structural stability.
In early studies on E. coli, O-methyl-threonine was shown to act as an antagonist to isoleucine, inhibiting protein synthesis and suggesting it could enter metabolic pathways intended for branched-chain amino acids. nih.gov This foundational work highlights its ability to function as a biological mimic, a property now exploited with greater precision in the rational design of peptide-based therapeutics and research tools.
Advanced Analytical and Bioanalytical Methodologies for O Methyl L Threonyl L Leucine
Chromatographic Techniques for High-Resolution Separation and Purity Profiling
Chromatographic methods are fundamental to the analysis of O-Methyl-L-threonyl-L-leucine, enabling its separation from structurally similar compounds and impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard, offering high resolution and sensitivity.
To ensure a comprehensive purity profile of this compound, orthogonal HPLC methods are employed. This approach utilizes two or more HPLC methods with different separation mechanisms to resolve impurities that may co-elute with the main compound in a single method. For a modified dipeptide like this compound, a common orthogonal approach would involve combining reversed-phase (RP) HPLC with a strong cation-exchange (SCX) HPLC.
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. This compound, with its leucine (B10760876) residue, possesses a degree of hydrophobicity, allowing for good retention and separation on a C18 column. A typical mobile phase would consist of a gradient of acetonitrile (B52724) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape.
Strong Cation-Exchange HPLC (SCX-HPLC): This method separates molecules based on their net positive charge. At an acidic pH, the free amino group of this compound will be protonated, allowing it to interact with the negatively charged stationary phase of the SCX column. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase.
The combination of these two methods provides a robust assessment of purity, as impurities with similar hydrophobicity to this compound may have different charge characteristics, and vice versa.
Table 1: Hypothetical Orthogonal HPLC Purity Analysis of a Synthetic Batch of this compound
| Analytical Method | Main Peak Retention Time (min) | Main Peak Purity (%) | Detected Impurities |
|---|---|---|---|
| RP-HPLC (C18 column) | 12.5 | 98.7 | Impurity A (hydrophilic), Impurity B (more hydrophobic) |
For the isolation of pure this compound for further studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The process typically involves:
Method Development: An analytical HPLC method is first optimized for the best separation of this compound from its impurities.
Scale-Up: The optimized analytical method is then scaled up to a preparative scale. This involves adjusting the flow rate, gradient, and sample loading to the dimensions of the preparative column.
Fraction Collection: The eluent from the preparative column is collected in fractions.
Purity Analysis: The purity of each fraction is assessed by analytical HPLC.
Pooling and Lyophilization: Fractions containing the pure compound are pooled and lyophilized to obtain the final, purified this compound as a solid.
Cation-exchange chromatography can also be employed for preparative purification, sometimes offering higher loading capacity compared to reversed-phase columns for certain peptides.
Advanced Mass Spectrometry for Metabolomic and Proteomic Contexts
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing sensitive quantification and detailed structural information.
To determine the concentration of this compound in biological samples such as cell lysates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
A typical LC-MS/MS workflow for quantifying this compound would involve:
Sample Preparation: Deproteinization of the cell lysate, often by precipitation with a solvent like methanol.
Chromatographic Separation: Separation of the dipeptide from other cellular components using a reversed-phase UPLC column for rapid analysis.
Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This provides high specificity and reduces background noise.
Table 2: Hypothetical LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Fragment corresponding to the loss of the leucine side chain |
| Collision Energy (eV) | Optimized for maximum product ion intensity |
High-resolution mass spectrometry (HRMS) is crucial for identifying and structurally characterizing metabolites and adducts of this compound. The accurate mass measurement provided by instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the determination of the elemental composition of the parent molecule and its fragments.
When dipeptides like this compound produce limited fragmentation in conventional MS/MS, techniques can be employed to enhance structural elucidation. These include:
Analysis of Sodium Adducts: The fragmentation of the [M+Na]⁺ adduct can provide different and more informative fragmentation pathways compared to the protonated molecule.
Chemical Derivatization: Derivatizing the dipeptide, for instance with isobutyl chloroformate, can alter its fragmentation behavior and yield more structural information.
A metabolomics-inspired approach can also be utilized, where data from exposed and control samples are compared to identify potential adducts, which are then targeted for MS/MS analysis for structural confirmation.
Capillary Electrophoresis and Microfluidic Platforms for Miniaturized Analysis
Capillary electrophoresis (CE) and microfluidic devices offer several advantages for the analysis of this compound, including high separation efficiency, low sample consumption, and rapid analysis times.
CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. This technique is particularly well-suited for the separation of charged molecules like dipeptides and can be used to separate isomers. For modified dipeptides, CE can be coupled with mass spectrometry (CE-MS) for sensitive detection and identification.
Microfluidic platforms, or "lab-on-a-chip" systems, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. These platforms offer the potential for high-throughput analysis of this compound with minimal sample and reagent consumption. Microfluidic devices can be coupled with mass spectrometry for online analysis of complex peptide mixtures.
Table 3: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Key Advantages | Typical Application |
|---|---|---|---|
| Orthogonal HPLC | Multiple separation mechanisms | Comprehensive purity assessment | Quality control of synthetic batches |
| Preparative HPLC | Large-scale liquid chromatography | Isolation of pure compound | Production of material for further studies |
| LC-MS/MS | Chromatographic separation and tandem MS | High sensitivity and selectivity | Quantification in biological samples |
| HRMS | High-resolution mass analysis | Accurate mass measurement, structural elucidation | Identification of metabolites and adducts |
| Capillary Electrophoresis | Separation based on charge-to-size ratio | High efficiency, low sample volume | Isomer separation, single-cell analysis |
Spectroscopic Techniques for Studying Dipeptide-Biomolecule Interactions (e.g., binding kinetics)
The interaction of dipeptides, such as this compound, with larger biomolecules is fundamental to their biological activity. Spectroscopic techniques are invaluable tools for elucidating the dynamics of these interactions, providing insights into binding kinetics, conformational changes, and thermodynamic parameters. These methods are highly sensitive and can be applied under conditions that mimic physiological environments. unito.itnih.gov
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of small molecules to proteins. researchgate.net It relies on the intrinsic fluorescence of aromatic amino acid residues within proteins, primarily tryptophan and tyrosine, or the use of extrinsic fluorescent probes. unito.it When a dipeptide binds to a protein, it can cause a change in the local environment of these fluorescent residues, leading to a quenching or enhancement of the fluorescence signal. mdpi.com
The mechanism of fluorescence quenching can be either dynamic (collisional) or static (formation of a ground-state complex). nih.gov The Stern-Volmer equation is often used to analyze the quenching mechanism and to calculate the quenching rate constant. researchgate.net By measuring the fluorescence intensity at different concentrations of the dipeptide, the binding constant (Ka) and the number of binding sites (n) can be determined. nih.gov Furthermore, by conducting these experiments at different temperatures, thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can be calculated, providing a deeper understanding of the binding forces. nih.govmdpi.com
Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of a Dipeptide with Bovine Serum Albumin (BSA)
| Dipeptide Conc. (μM) | Fluorescence Intensity (a.u.) | 1/([Dipeptide]) (μM⁻¹) | F₀/F |
| 0 | 100 | - | 1.00 |
| 10 | 85 | 0.100 | 1.18 |
| 20 | 75 | 0.050 | 1.33 |
| 40 | 60 | 0.025 | 1.67 |
| 80 | 45 | 0.013 | 2.22 |
| 100 | 38 | 0.010 | 2.63 |
This interactive table illustrates how fluorescence intensity might change with increasing dipeptide concentration, allowing for the calculation of binding parameters.
Table 2: Representative Thermodynamic Parameters for Dipeptide-Protein Interaction
| Parameter | Value | Unit |
| Binding Constant (Kₐ) | 1.5 x 10⁴ | M⁻¹ |
| Number of Binding Sites (n) | ~1 | |
| Enthalpy Change (ΔH) | -15.2 | kJ/mol |
| Entropy Change (ΔS) | 50.5 | J/mol·K |
| Gibbs Free Energy (ΔG) | -30.3 | kJ/mol |
This table provides an example of the thermodynamic profile for a dipeptide binding to a protein, indicating the nature of the interaction forces. The data is analogous to findings in studies of small molecule-protein interactions. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in proteins and peptides upon interaction. nih.govresearchgate.net It measures the differential absorption of left and right circularly polarized light by chiral molecules. springernature.com The far-UV CD spectrum (190-250 nm) provides information about the secondary structure of a protein (e.g., α-helix, β-sheet content), while the near-UV CD spectrum (250-350 nm) is sensitive to the tertiary structure and the environment of aromatic amino acid residues. springernature.comyoutube.com
When a dipeptide like this compound binds to a protein, it can induce conformational changes in the protein's secondary or tertiary structure. springernature.com These changes are reflected in the CD spectrum. researchgate.net By titrating a protein solution with the dipeptide and monitoring the changes in the CD signal at a specific wavelength, a binding isotherm can be constructed. From this isotherm, the dissociation constant (Kd) for the interaction can be determined. springernature.com This method is particularly useful for observing induced-fit mechanisms where the protein structure adapts upon ligand binding. americanpeptidesociety.org
Table 3: Illustrative Circular Dichroism Titration Data for Dipeptide-Protein Interaction
| Dipeptide Conc. (μM) | Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) |
| 0 | -12,000 |
| 10 | -12,500 |
| 20 | -13,000 |
| 40 | -13,800 |
| 80 | -14,500 |
| 100 | -15,000 |
This interactive table shows a hypothetical change in molar ellipticity as a dipeptide binds to a protein, indicating a conformational shift that can be used to quantify the binding affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying biomolecular interactions at an atomic level. semanticscholar.org It can provide detailed information about the structure, dynamics, and binding interfaces of protein-ligand complexes in solution. nih.gov Chemical shift perturbation (CSP) is a common NMR method used to study binding interactions. universiteitleiden.nl Upon binding of a dipeptide, the chemical environment of the amino acid residues at the binding site of the protein changes, leading to shifts in their corresponding signals in the NMR spectrum (typically a 2D ¹H-¹⁵N HSQC spectrum). nih.gov
By titrating a ¹⁵N-labeled protein with the dipeptide and monitoring the chemical shift changes, the binding site can be mapped onto the protein structure. ustc.edu.cn The magnitude of the chemical shift perturbations can also be used to determine the dissociation constant (Kd) of the interaction. nih.gov Furthermore, advanced NMR techniques such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) experiments can be used to identify which parts of the dipeptide are in close contact with the protein and to determine the conformation of the bound ligand. ustc.edu.cn
Table 4: Example of Chemical Shift Perturbation Data from an NMR Titration
| Protein Residue | Chemical Shift Change (Δδ, ppm) upon Dipeptide Binding |
| Leucine 45 | 0.25 |
| Valine 47 | 0.31 |
| Isoleucine 68 | 0.18 |
| Alanine (B10760859) 70 | 0.22 |
| Phenylalanine 92 | 0.15 |
This interactive table illustrates how the chemical shifts of specific protein residues might change upon the binding of a dipeptide, allowing for the identification of the binding site and the calculation of the dissociation constant.
Computational and Theoretical Frameworks for O Methyl L Threonyl L Leucine Research
Molecular Modeling for Conformational Prediction and Ligand Binding
Molecular modeling serves as a powerful tool to predict the three-dimensional structure of O-Methyl-L-threonyl-L-leucine and to understand its interactions with biological targets. These computational techniques are essential for elucidating the structure-function relationship of this dipeptide.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com For this compound, docking simulations can be employed to predict its binding mode within the active site of a target receptor or enzyme. This process involves generating a multitude of possible conformations of the dipeptide and positioning them within the binding pocket of the protein. A scoring function is then used to estimate the binding affinity for each pose, with the highest-scoring pose representing the most likely binding conformation. cambridge.org
The O-methylation on the threonine residue can influence the dipeptide's conformational flexibility and its interaction patterns, potentially leading to unique binding modes compared to its unmodified counterpart, L-threonyl-L-leucine. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. dovepress.com
Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Parameter | Value |
| Target Protein | Hypothetical Kinase A |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | LYS72, GLU91, LEU148, VAL156 |
| Hydrogen Bonds | O-methyl group with LYS72; Carbonyl oxygen with VAL156 |
| Hydrophobic Interactions | Leucine (B10760876) side chain with LEU148 |
This table presents hypothetical data for illustrative purposes.
While molecular docking provides a rapid assessment of binding, more rigorous methods like free energy calculations offer a more accurate prediction of binding affinity. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding for a ligand to a protein. rsc.orgscispace.comnih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. nih.gov
For this compound, MM/PBSA or MM/GBSA calculations can be performed on the docked complex to refine the binding affinity prediction. rsc.orgscispace.com These calculations can provide a more detailed energetic breakdown of the interaction, including contributions from electrostatic and van der Waals interactions, as well as the energy penalty of desolvation upon binding. nih.govnih.gov Such detailed analyses are crucial for understanding the driving forces behind the binding of this modified dipeptide to its biological target. nih.gov
Table 2: Illustrative Free Energy Calculation Breakdown for this compound Binding
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -28.3 |
| Polar Solvation Energy | +51.5 |
| Nonpolar Solvation Energy | -5.8 |
| Total Binding Free Energy (ΔG_bind) | -28.3 |
This table contains illustrative data based on typical values found in MM/PBSA studies and is not based on experimental results for this specific compound.
Quantum Chemical Analysis of Reactivity and Electronic Properties
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. mdpi.comnih.gov For this compound, DFT calculations can be used to determine a variety of electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.govresearchgate.net
These properties are fundamental to understanding the dipeptide's chemical reactivity. For instance, the HOMO-LUMO energy gap can indicate the molecule's kinetic stability, while the electrostatic potential map can reveal the regions of the molecule most likely to engage in electrostatic interactions. nih.govnih.govresearchgate.net Furthermore, quantum chemical calculations can be used to model reaction mechanisms at an electronic level, providing insights into the potential metabolic fate or chemical transformations of this compound. acs.orgnih.gov
Bioinformatics and Cheminformatics for Predicting Biological Functions
Bioinformatics and cheminformatics tools offer a high-throughput approach to predicting the potential biological functions of peptides. nih.gov These methods often leverage large databases of known bioactive peptides and machine learning algorithms to identify patterns associated with specific activities. oup.comoup.com
For this compound, various online servers and software packages can be used to predict its potential bioactivities, such as antimicrobial, antihypertensive, or antioxidant properties. mdpi.comk-state.edu These tools typically analyze the physicochemical properties of the peptide, such as its amino acid composition, hydrophobicity, and charge, to make predictions. mdpi.comchemrxiv.org The presence of the O-methyl group would be a key feature for these predictive models, as it alters the standard properties of the threonine residue.
Table 3: Predicted Bioactivities of this compound using Cheminformatics Tools
| Prediction Tool | Predicted Activity | Confidence Score |
| PeptideLocator | Bioactive Peptide | 0.85 |
| PepFun | Potential Cell-Penetrating | 0.62 |
| ToxinPred | Non-Toxin | 0.91 |
This table is a hypothetical representation of predictions from various bioinformatics tools. oup.commdpi.combio.toolsbioinformaticshome.com
De Novo Design Strategies Incorporating this compound
De novo peptide design involves the creation of novel peptide sequences with desired structures and functions. plos.org Computational approaches play a central role in this field, allowing for the design of peptides with specific properties, such as high-affinity binding to a target or enhanced stability. plos.orgnih.gov
This compound can be incorporated as a building block in de novo design strategies to create novel peptidomimetics. mdpi.com The O-methyl group can be used to introduce conformational constraints, improve metabolic stability, and enhance binding affinity. acs.orgnih.govresearchgate.net Computational algorithms can explore the vast sequence and conformational space to identify novel peptides containing this modified dipeptide that are optimized for a specific therapeutic or biotechnological application. nih.govmdpi.com These design strategies often involve an iterative process of computational modeling, synthesis, and experimental validation. plos.orgbiorxiv.org
Emerging Research Directions and Future Perspectives for O Methyl L Threonyl L Leucine
Development of Stereospecific and Sustainable Synthesis Methods
The synthesis of peptides and their derivatives has traditionally relied on methods that generate significant chemical waste and utilize hazardous reagents. advancedchemtech.com Consequently, a major thrust in modern organic chemistry is the development of "green" or sustainable synthetic protocols. For a molecule like O-Methyl-L-threonyl-L-leucine, future research will likely focus on creating synthetic pathways that are both environmentally benign and highly selective, ensuring the correct stereochemistry of the final product.
Current sustainable approaches in peptide synthesis involve replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) (EtOAc), water, or ionic liquids. advancedchemtech.comrsc.orgscispace.com The development of novel coupling reagents with improved safety profiles and atom economy is also a key area. acs.org For instance, propylphosphonic anhydride (B1165640) (T3P®) has been identified as a green coupling reagent for solution-phase peptide synthesis. rsc.org Similarly, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is noted for its high coupling efficiency and the water solubility of its byproducts, simplifying purification and reducing organic waste. acs.org
Future synthetic strategies for this compound would likely begin with the synthesis of the non-standard amino acid, O-Methyl-L-threonine. biosynth.comchemimpex.com This could be followed by a peptide coupling reaction with a protected L-leucine derivative. The challenge lies in maintaining the stereochemical integrity at both chiral centers throughout the synthesis. Enzymatic methods, utilizing ligases or engineered synthetases, could also offer a highly stereospecific and sustainable alternative to purely chemical synthesis. nih.gov
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Green Solution-Phase Peptide Synthesis (GSolPPS) | Utilizes greener solvents (e.g., EtOAc) and coupling reagents (e.g., T3P®). | Reduces reliance on hazardous solvents like DMF; simplified workup. | rsc.org |
| Aqueous Media Synthesis | Uses water as the primary solvent with specialized surfactants and water-soluble coupling reagents like COMU. | Minimizes organic waste; enhances safety profile. | acs.org |
| Ionic Liquid-Based Synthesis | Employs ionic liquids as recyclable and reusable solvent media, sometimes eliminating the need for an external base. | Potential for a closed-loop system with high efficiency and recyclability. | scispace.com |
| Chemo-enzymatic Synthesis | Combines chemical synthesis steps with enzymatic catalysis (e.g., using ligases) for key bond formations. | High stereospecificity, mild reaction conditions, and reduced need for protecting groups. | nih.govresearchgate.net |
Exploration in Unconventional Biological Systems and Pathways
While the parent dipeptide, Threonyl-leucine, is a known product of protein catabolism, the biological role of its O-methylated form is currently uncharacterized. hmdb.ca The addition of a methyl group can significantly alter a peptide's properties, often increasing its metabolic stability, hydrophobicity, and ability to cross biological membranes. nih.govresearchgate.net These altered properties suggest that this compound could have unique functions, particularly in unconventional biological contexts.
Future research could explore its presence and function in extremophiles, where organisms might produce modified peptides to confer stability in harsh environments like high temperatures or extreme pH. The O-methyl group could protect the threonyl hydroxyl group from undesirable reactions. Another avenue is investigating its role as a signaling molecule in microbial communities or as an intermediate in novel secondary metabolite biosynthesis pathways. nih.govresearchgate.net Many bioactive peptides are known to have immunomodulatory, antimicrobial, or antioxidant activities, and methylation could modulate such functions. nih.govresearchgate.net
| Unconventional System/Pathway | Hypothetical Role of this compound | Rationale | References |
|---|---|---|---|
| Extremophile Metabolism | Component of structural proteins or enzymes; protective osmolyte. | O-methylation may increase thermal and chemical stability. | nih.gov |
| Microbial Quorum Sensing | Signaling molecule for intercellular communication. | Modified dipeptides could offer specificity in complex microbial ecosystems. | nih.gov |
| Novel Secondary Metabolite Pathways | Intermediate in the biosynthesis of a larger, more complex natural product. | Many bioactive natural products are built from modified amino acid and peptide units. | researchgate.net |
| Nutraceuticals | Bioactive food component with enhanced stability or bioavailability. | Methylation can improve resistance to enzymatic degradation and enhance absorption. | chemimpex.comresearchgate.net |
Role in Understanding Non-Ribosomal Peptide Synthesis
Many structurally diverse and pharmacologically important peptides, especially from bacteria and fungi, are not made by ribosomes but by large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). wikibooks.orgwikipedia.org These enzymatic assembly lines can incorporate non-proteinogenic amino acids and introduce modifications such as methylation and epimerization. nih.govmdpi.com
The structure of this compound is characteristic of a product from an NRPS pathway. A hypothetical NRPS assembly line for its synthesis would consist of at least two modules. The first module would be responsible for selecting L-threonine, and the second for selecting L-leucine. The O-methylation of the threonine residue could occur in one of two ways: either the NRPS module incorporates an already-synthesized O-Methyl-L-threonine, or a standard L-threonine is incorporated and subsequently methylated by a modifying domain within the NRPS module itself. mdpi.com NRPS systems are known to contain integrated methyltransferase (MT) domains that use S-adenosylmethionine (SAM) as a methyl group donor. mdpi.comnih.gov Studying the biosynthesis of this dipeptide could therefore provide valuable insights into the mechanism and specificity of NRPS modifying domains.
| Domain | Function in Hypothetical Synthesis | References |
|---|---|---|
| Module 1: Threonine Incorporation & Methylation | ||
| Adenylation (A) Domain | Selects L-threonine from the cellular pool and activates it using ATP. | nih.govtaylorandfrancis.com |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain | Covalently tethers the activated threonine via a phosphopantetheine arm. | wikibooks.orgnih.gov |
| *O-Methyltransferase (O-MT) Domain (Optional) | Catalyzes the transfer of a methyl group from SAM to the hydroxyl group of the tethered threonine. | mdpi.comoup.com |
| Module 2: Leucine (B10760876) Incorporation & Elongation | ||
| Condensation (C) Domain | Catalyzes peptide bond formation between the O-methyl-threonine from Module 1 and the leucine from Module 2. | nih.govtaylorandfrancis.com |
| Adenylation (A) Domain | Selects L-leucine and activates it. | nih.govtaylorandfrancis.com |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain | Covalently tethers the activated leucine. | wikibooks.orgnih.gov |
| Termination | ||
| Thioesterase (TE) Domain | Cleaves the final dipeptide from the enzyme complex. | nih.gov |
*Note: The O-MT domain is one possibility; alternatively, the initial A-domain could directly select for pre-methylated O-Methyl-L-threonine.
Potential as a Chemical Probe for Enzyme Mechanism Elucidation
Chemical probes are small molecules designed to interact with a specific biological target, like an enzyme, to help elucidate its function, activity, or structure. nih.govrsc.org Peptides and their derivatives are frequently used as probes, particularly for studying proteases and peptidases, as they can mimic natural substrates. rsc.orgresearchgate.netfrontiersin.org
This compound has several features that make it a promising candidate for development as a chemical probe. The specific dipeptide sequence "Thr-Leu" could be designed to target a particular peptidase that recognizes this motif. The O-methyl group serves as a unique structural feature. It could act as a sterically hindering group that allows the molecule to bind to an enzyme's active site but prevents cleavage, effectively making it an enzyme inhibitor. nih.gov Alternatively, the methyl group could serve as a subtle modification that helps probe the steric and electronic requirements of an enzyme's active site. If labeled with a stable isotope (e.g., ¹³C or ²H), the methyl group could also serve as a reporter for NMR-based studies of enzyme-substrate interactions.
| Enzyme Class | Potential Application as a Probe | Rationale for Use | References |
|---|---|---|---|
| Dipeptidyl Peptidases (DPPs) | To study substrate specificity and inhibition. | The dipeptide structure mimics the natural substrates of DPPs. The O-methyl group could confer resistance to hydrolysis, turning the substrate mimic into an inhibitor. | rsc.org |
| Aminopeptidases | To map the S1' and S2' pockets of the enzyme active site. | The leucine and O-methyl-threonine side chains would interact with specific subsites, providing information on binding preferences. | frontiersin.org |
| Peptide Transporters | To investigate the structural requirements for transport across cell membranes. | The O-methyl group alters the hydrophobicity and polarity of the dipeptide, which can be used to study how these properties affect transporter recognition and efficiency. | nih.gov |
| Methyltransferases | As a potential substrate or inhibitor to characterize novel O-methyltransferases. | Could be used in screening assays to identify enzymes capable of O-methylating peptide hydroxyl groups. | oup.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
